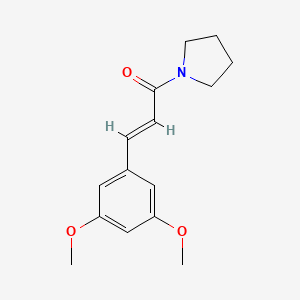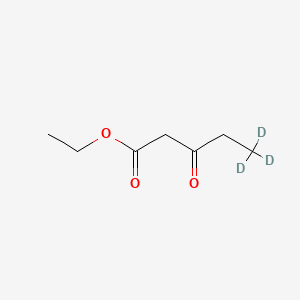
2-N-Propyl Pramipexole-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N-Propyl Pramipexole-d4 is a deuterated form of 2-N-Propyl Pramipexole, a compound that is structurally related to pramipexole, a dopamine agonist used primarily in the treatment of Parkinson’s disease and Restless Legs Syndrome. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of pramipexole due to its stable isotope labeling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Propyl Pramipexole-d4 involves the reaction of (S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with an alkylating agent in the presence of deuterium. The reaction is typically carried out in a solvent where the resulting N-monoalkylated product selectively precipitates out as a salt. This salt can then be treated with an inorganic base to convert it into the free pramipexole base, which can be further processed into other pharmaceutically acceptable salts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
化学反应分析
Types of Reactions
2-N-Propyl Pramipexole-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to study the metabolic pathways of the compound.
Reduction: Often employed in the synthesis of derivatives.
Substitution: Used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated compounds and strong bases are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-N-Propyl Pramipexole-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of pramipexole under different conditions.
Biology: Employed in studies to understand the metabolic pathways and biological effects of pramipexole.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of pramipexole.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
作用机制
The mechanism of action of 2-N-Propyl Pramipexole-d4 is similar to that of pramipexole. It acts as a non-ergot dopamine agonist with specificity for the D2 subfamily of dopamine receptors, including D2, D3, and D4 receptors. By binding to these receptors, it stimulates dopamine activity in the striatum and substantia nigra, regions of the brain involved in motor control and reward pathways .
相似化合物的比较
Similar Compounds
Pramipexole: The parent compound, used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Ropinirole: Another dopamine agonist used for similar indications.
Piribedil: A dopamine agonist with a different receptor affinity profile.
Uniqueness
2-N-Propyl Pramipexole-d4 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry, allowing for precise tracking of the compound in biological systems.
属性
CAS 编号 |
1346602-54-7 |
|---|---|
分子式 |
C13H23N3S |
分子量 |
257.432 |
IUPAC 名称 |
(6S)-2-N,6-N-bis(1,1-dideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1/i7D2,8D2 |
InChI 键 |
NSHVRDSQVRQBFT-UKNKLKQBSA-N |
SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NCCC |
同义词 |
(S)-4,5,6,7-Tetrahydro-N2-propyl-N6-propyl-2,6-benzothiazolediamine-d4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
![L-[1-13C]Glucose](/img/structure/B583745.png)

